molecular formula C25H19N B14663375 (E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine CAS No. 51677-34-0

(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine

Cat. No.: B14663375
CAS No.: 51677-34-0
M. Wt: 333.4 g/mol
InChI Key: HBJURJHYTFVNCA-UHFFFAOYSA-N
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Description

(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of benzophenone with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with a similar structural framework.

    Schiff Bases: Other Schiff bases with different substituents on the nitrogen atom.

Uniqueness

(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is unique due to its specific structural arrangement and the presence of both biphenyl and diphenylmethanimine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

51677-34-0

Molecular Formula

C25H19N

Molecular Weight

333.4 g/mol

IUPAC Name

N,1-diphenyl-1-(2-phenylphenyl)methanimine

InChI

InChI=1S/C25H19N/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H

InChI Key

HBJURJHYTFVNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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